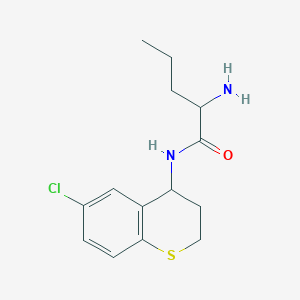
2-Amino-N-(6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-YL)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-(6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-YL)pentanamide is a synthetic organic compound with a molecular formula of C14H20ClN2OS It is known for its unique structural features, which include a benzothiopyran ring system and an amino-pentanamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-YL)pentanamide typically involves multiple steps, starting with the preparation of the benzothiopyran ring system. One common method involves the cyclization of appropriate precursors under controlled conditions. The amino-pentanamide side chain is then introduced through a series of reactions, including amination and acylation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis. Reaction conditions are carefully controlled to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-YL)pentanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Amino-N-(6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-YL)pentanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-(6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-YL)pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide: Known for its use as a diuretic.
7-Chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one:
Uniqueness
2-Amino-N-(6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-YL)pentanamide is unique due to its specific structural features and the combination of a benzothiopyran ring with an amino-pentanamide side chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H19ClN2OS |
|---|---|
Molecular Weight |
298.8 g/mol |
IUPAC Name |
2-amino-N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)pentanamide |
InChI |
InChI=1S/C14H19ClN2OS/c1-2-3-11(16)14(18)17-12-6-7-19-13-5-4-9(15)8-10(12)13/h4-5,8,11-12H,2-3,6-7,16H2,1H3,(H,17,18) |
InChI Key |
ZHISISWWPBYLEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)NC1CCSC2=C1C=C(C=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(4-Bromophenyl)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13296542.png)

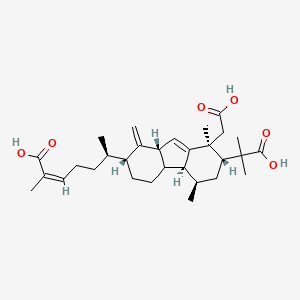
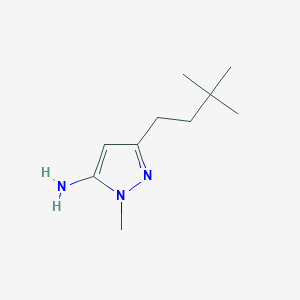
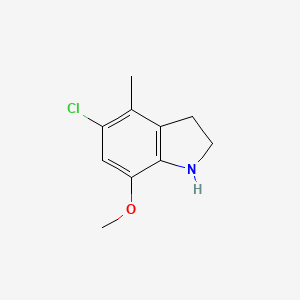
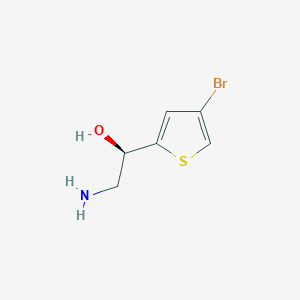
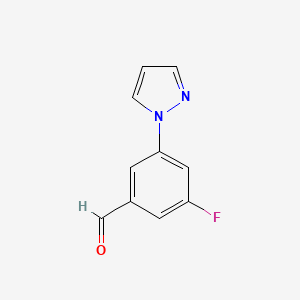

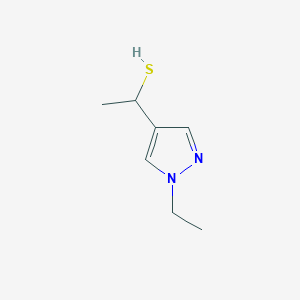


![6-Methyl-5-oxa-7-azaspiro[2.5]octane](/img/structure/B13296597.png)

![2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane](/img/structure/B13296616.png)
